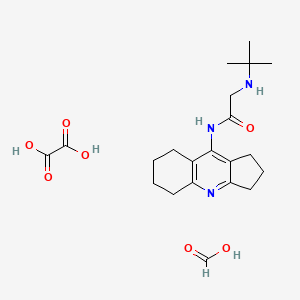![molecular formula C20H22N2O5 B5147148 N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine, also known as MBV, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MBV is a derivative of the natural amino acid valine and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine is not fully understood, but it is thought to work by inhibiting specific enzymes or molecular pathways involved in cell growth and proliferation. This may explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, inhibition of angiogenesis (the formation of new blood vessels), and modulation of immune system function. These effects make N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine a potentially useful tool for studying various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine in lab experiments is its relative ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine. One area of interest is the development of new cancer treatments based on N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine or its derivatives. Another area of interest is the use of N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine as a tool for studying various biological processes, including cell growth and proliferation, angiogenesis, and immune system function. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine and its potential applications in drug discovery and peptide chemistry.
Méthodes De Synthèse
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-methoxybenzoyl chloride with N-(tert-butoxycarbonyl)valine, followed by deprotection of the tert-butoxycarbonyl group to yield N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine.
Applications De Recherche Scientifique
N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been studied for its potential use in a variety of scientific research applications, including cancer research, drug discovery, and peptide chemistry. In cancer research, N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments. In drug discovery, N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been used as a lead compound for the development of new drugs targeting specific molecular pathways. In peptide chemistry, N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine has been used as a building block for the synthesis of more complex peptides.
Propriétés
IUPAC Name |
2-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12(2)17(20(25)26)22-19(24)15-6-4-5-7-16(15)21-18(23)13-8-10-14(27-3)11-9-13/h4-12,17H,1-3H3,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNWLOCYNRZUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[[2-[[(4-Methoxyphenyl)-oxomethyl]amino]phenyl]-oxomethyl]amino]-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-benzoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5147084.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5147094.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5147095.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147110.png)


![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5147129.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)
![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
